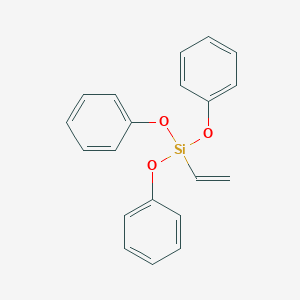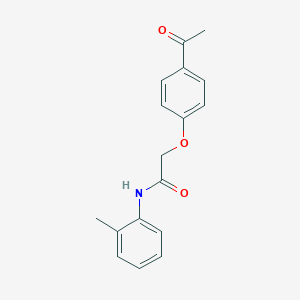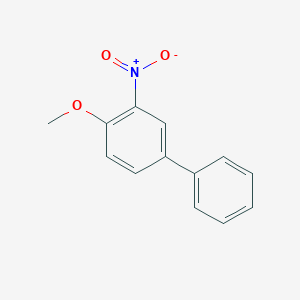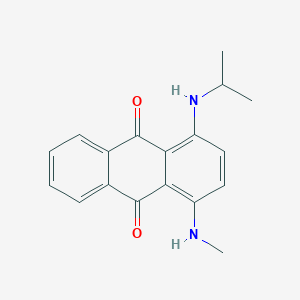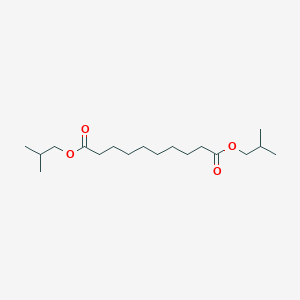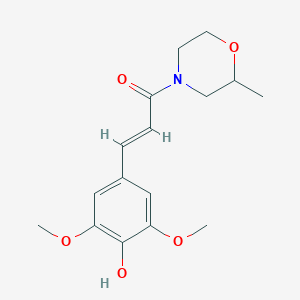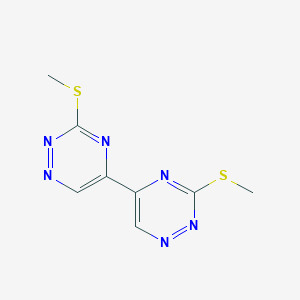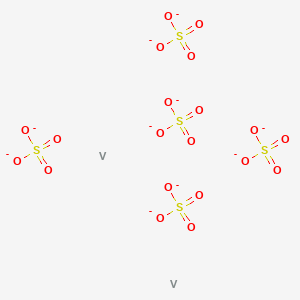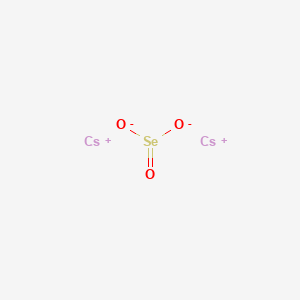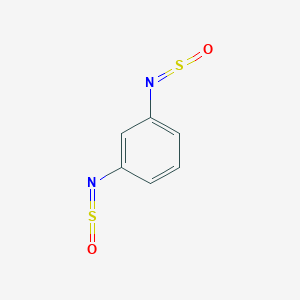
1,3-Bis(sulfinylamino)benzene
Übersicht
Beschreibung
1,3-Bis(sulfinylamino)benzene (BSAB) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BSAB is a symmetrical molecule consisting of two sulfinylamino groups attached to a benzene ring. It is a white crystalline solid that is soluble in organic solvents such as methanol and dichloromethane. BSAB has been shown to exhibit interesting biochemical and physiological effects, making it a promising compound for further investigation.
Wirkmechanismus
The mechanism of action of 1,3-Bis(sulfinylamino)benzene is not fully understood. However, it is believed that 1,3-Bis(sulfinylamino)benzene binds to metal ions through its sulfinylamino groups, resulting in changes in its electronic properties. This leads to changes in its fluorescence properties, which can be used to detect the presence of metal ions.
Biochemische Und Physiologische Effekte
1,3-Bis(sulfinylamino)benzene has been shown to exhibit interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine. This makes 1,3-Bis(sulfinylamino)benzene a potential candidate for the development of drugs for the treatment of Alzheimer's disease. Additionally, 1,3-Bis(sulfinylamino)benzene has been shown to have antioxidant properties, which could make it useful for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1,3-Bis(sulfinylamino)benzene is its high selectivity for metal ions. This makes it a useful tool for detecting metal ions in biological systems. Additionally, 1,3-Bis(sulfinylamino)benzene is relatively easy to synthesize and purify, making it accessible for use in laboratory experiments. However, one limitation of 1,3-Bis(sulfinylamino)benzene is its limited solubility in water, which can make it difficult to use in aqueous environments.
Zukünftige Richtungen
There are several future directions for research on 1,3-Bis(sulfinylamino)benzene. One area of research is the development of 1,3-Bis(sulfinylamino)benzene as a tool for imaging metal ions in living cells. This could provide insights into the role of metal ions in biological processes. Additionally, further research is needed to understand the mechanism of action of 1,3-Bis(sulfinylamino)benzene and its potential applications in the treatment of diseases such as Alzheimer's disease and oxidative stress-related diseases.
Conclusion
In conclusion, 1,3-Bis(sulfinylamino)benzene is a promising compound for scientific research. Its high selectivity for metal ions and interesting biochemical and physiological effects make it a useful tool for a range of applications. Further research is needed to fully understand the potential of 1,3-Bis(sulfinylamino)benzene and its future applications in scientific research.
Synthesemethoden
The synthesis of 1,3-Bis(sulfinylamino)benzene can be achieved through a multi-step reaction involving the condensation of two molecules of sulfinylamine with benzaldehyde. The reaction is typically carried out under acidic conditions using a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through recrystallization to obtain pure 1,3-Bis(sulfinylamino)benzene.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(sulfinylamino)benzene has been shown to have diverse applications in scientific research. One of the most promising areas of research is the development of 1,3-Bis(sulfinylamino)benzene as a fluorescent probe for detecting metal ions. 1,3-Bis(sulfinylamino)benzene can selectively bind to metal ions such as copper and zinc, resulting in changes in its fluorescence properties. This makes it a useful tool for detecting metal ions in biological systems.
Eigenschaften
IUPAC Name |
1,3-bis(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S2/c9-11-7-5-2-1-3-6(4-5)8-12-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRJMYGUGPMYMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=S=O)N=S=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337447 | |
| Record name | 1,3-bis(sulfinylamino)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(sulfinylamino)benzene | |
CAS RN |
17420-01-8 | |
| Record name | N1,N3-Disulfinyl-1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17420-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-bis(sulfinylamino)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



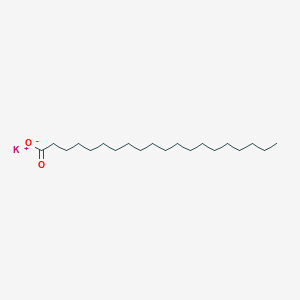
![[(1S,2S,5S,7S,11R,14R,15R,17R)-2,6,6,11,15-Pentamethyl-14-[(2R)-6-methylheptan-2-yl]-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-9-en-5-yl] acetate](/img/structure/B103466.png)
